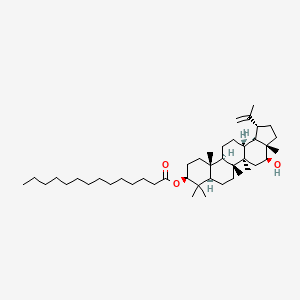

Calenduladiol 3-O-Myristate

Description

Structure

3D Structure

Properties

Molecular Formula |

C44H76O3 |

|---|---|

Molecular Weight |

653.1 g/mol |

IUPAC Name |

[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] tetradecanoate |

InChI |

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(31(2)3)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33+,34-,35+,36-,37-,39+,41-,42+,43+,44+/m0/s1 |

InChI Key |

IHCDDIKRSYLACI-NQQSPGLISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |

Origin of Product |

United States |

Botanical Sourcing and Biosynthetic Pathways of Calenduladiol 3 O Myristate

Precursor Metabolite Identification and Intermediary Steps in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of calenduladiol (B1668229) 3-O-myristate is a multi-step process rooted in the broader triterpenoid pathway. Triterpenoids are a large class of natural products derived from the C30 precursor, squalene (B77637). nih.govcabidigitallibrary.org The biosynthesis begins with acetyl-CoA, which is converted to the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP), via the mevalonate (B85504) (MVA) pathway. nih.gov

The key steps in the pathway leading to calenduladiol are as follows:

Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from IPP and its isomer dimethylallyl pyrophosphate (DMAPP), undergoes a head-to-head condensation to form squalene. cabidigitallibrary.org

Oxidosqualene Formation: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. nih.gov

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). biorxiv.orgnih.gov This step is a major branch point in triterpenoid metabolism. In the case of calenduladiol biosynthesis, the precursor is lupeol (B1675499), which is formed through the cyclization of 2,3-oxidosqualene. biorxiv.orgresearchgate.net

The pathway then diverges to produce a vast array of triterpenoid scaffolds. For the synthesis of calenduladiol, lupeol serves as the direct precursor.

Enzymatic Machinery and Genetic Regulation Governing Calenduladiol 3-O-Myristate Production

The conversion of the initial triterpene scaffolds into the final decorated molecules like this compound involves a series of enzymatic modifications, primarily hydroxylation and acylation.

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are responsible for the hydroxylation of the triterpene backbone. Specifically, the hydroxylation of lupeol at the C-16 position to form calenduladiol is catalyzed by a C16-hydroxylase. biorxiv.orgresearchgate.net Research has identified specific CYPs, such as CoCYP716A392 and CoCYP716A393 in C. officinalis, that can hydroxylate various triterpene scaffolds, including lupeol, at the C-16 position. biorxiv.orgresearchgate.net

Acylation: The final step in the formation of this compound is the esterification of the 3-hydroxyl group of calenduladiol with myristic acid. This reaction is catalyzed by an acyltransferase. researchgate.net While the specific acyltransferase for myristoylation has been a subject of investigation, studies have shown that endogenous acyltransferases in heterologous systems can perform this function. biorxiv.org

The production of these compounds is also subject to genetic regulation. The expression of genes encoding the biosynthetic enzymes can be influenced by various factors, including developmental stage and environmental stimuli. For instance, the accumulation of triterpenoid saponins (B1172615), which share precursors with calenduladiol, can be induced by elicitors like jasmonic acid, suggesting a complex regulatory network. nih.govresearchgate.net

Heterologous Biosynthesis and Biotechnological Approaches for Yield Enhancement

The low natural abundance of many bioactive plant compounds has driven the development of biotechnological approaches for their production. Heterologous biosynthesis, the production of a compound in a host organism that does not naturally produce it, offers a promising strategy for increasing the yield of calenduladiol and its derivatives.

Nicotiana benthamiana, a plant widely used for transient gene expression, has been successfully employed as a heterologous host to reconstruct the biosynthetic pathway of calenduladiol. biorxiv.orgresearchgate.net By co-expressing the genes for the necessary enzymes—an oxidosqualene cyclase, a cytochrome P450 hydroxylase, and an acyltransferase—researchers have been able to produce these triterpenoids in a non-native plant system. biorxiv.orgresearchgate.net

Several strategies are being explored to enhance the yield of triterpenoids in these heterologous systems:

Precursor Supply Enhancement: Overexpressing key enzymes in the upstream MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), can increase the availability of the precursor 2,3-oxidosqualene. uea.ac.uk

Enzyme Fusion: Fusing enzymes that catalyze consecutive steps in the pathway can enhance metabolic flux towards the desired product. uea.ac.uk

Hairy Root Cultures: Calendula officinalis hairy root cultures have been investigated as a system for producing triterpenoid saponins. nih.govresearcher.liferesearchgate.net These cultures can be stimulated with elicitors like jasmonic acid and chitosan (B1678972) to increase the production and secretion of these compounds. nih.govresearchgate.netmdpi.com Permeabilization techniques using surfactants have also been explored to facilitate the release of accumulated saponins from the roots into the culture medium. researcher.liferesearchgate.net

These biotechnological approaches hold significant potential for the sustainable and scalable production of this compound and other valuable triterpenoids from Calendula officinalis.

Advanced Methodologies for Isolation and Purity Assessment of Calenduladiol 3 O Myristate in Research Contexts

Optimized Chromatographic Techniques for Preparative Isolation

Preparative isolation aims to obtain substantial quantities of a pure compound for further studies. researchgate.net For lipophilic compounds like Calenduladiol (B1668229) 3-O-myristate, a multi-step chromatographic approach is often necessary, typically beginning with an efficient extraction method followed by sequential column chromatography techniques to achieve high purity. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO₂), as a solvent. ajgreenchem.comajgreenchem.com Its advantages include the use of non-toxic solvents, low operational temperatures that protect thermolabile compounds, and the ability to selectively extract compounds by modulating the fluid's density through changes in pressure and temperature. ajgreenchem.commdpi.com The low polarity of SC-CO₂ makes it ideal for extracting non-polar compounds like triterpenoid (B12794562) esters. mdpi.com The polarity can be adjusted by adding a polar modifier, such as ethanol (B145695) (EtOH), to enhance the extraction of a wider range of molecules. ajgreenchem.commdpi.com

Research on Calendula officinalis has demonstrated the efficacy of SFE for the initial extraction of triterpenoid esters. mdpi.com Studies have focused on optimizing parameters to selectively obtain extracts rich in these compounds. For instance, a sequential SFE approach can be used to first extract non-polar compounds and then, by altering the conditions, extract more polar substances from the same plant material. mdpi.comnih.gov An optimized first step for non-polar triterpendiol esters, which would include Calenduladiol 3-O-myristate, was performed at 80 °C with 15% ethanol as a modifier. mdpi.comnih.gov Other research aimed at preparative isolation of the broader faradiol (B1211459) ester fraction utilized pressures up to 50 MPa (500 bar) and a temperature of 50 °C. researchgate.netmdpi.comgoogle.com

Table 1: SFE Parameters for Triterpenoid Ester Extraction from Calendula officinalis

| Pressure | Temperature | Modifier | Duration | Outcome | Source(s) |

|---|---|---|---|---|---|

| 10-20 MPa | 40-80 °C | 5-15% EtOH | 60 min | Optimized for selective extraction of non-polar triterpenoid esters. | mdpi.com, researchgate.net, nih.gov |

| 50 MPa (500 bar) | 50 °C | Not specified | 3 hours | Preparative extraction of faradiol esters with a recovery of 85% from the crude herb. | mdpi.com, researchgate.net, google.com |

Following an initial SFE, further purification is required to isolate individual esters like this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial tool for this purpose, particularly in reversed-phase mode for separating closely related lipophilic compounds. researchgate.netnih.gov For preparative scale, a combination of low-pressure liquid chromatography (LPLC) and preparative HPLC can be used to process gram quantities of the initial extract, ultimately yielding individual compounds with purities between 96% and 98%. researchgate.net

The purification process for triterpenoid esters from a SFE extract can involve a normal-phase flash chromatography step to remove pigments and other interfering lipophilic compounds, followed by reversed-phase chromatography to separate the esters based on their alkyl chain length and triterpene skeleton. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater peak capacity, making it a powerful tool for separating complex mixtures. mdpi.comperkinelmer.com A related technique, ultra-high-performance supercritical fluid chromatography (UHPSFC), has also been optimized for the separation of triterpenoid esters from Calendula officinalis. chromatographyonline.comchromatographyonline.com This method can achieve separation in under 20 minutes using a mixture of methanol/acetonitrile as a modifier with CO₂. chromatographyonline.com

Table 2: Preparative HPLC Parameters for Triterpenoid Ester Purification

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Purity Achieved | Source(s) |

|---|---|---|---|---|---|---|

| LPLC | Lobar RP-18 (40–63 µm) | Methanol (MeOH) | 9 mL/min | 210 nm | Pre-purification of ester fractions. | researchgate.net |

| Preparative HPLC | LiChrosorb RP-18 (7 µm) | Methanol (MeOH) | 10 mL/min | 210 nm | 96-98% for individual faradiol esters. | researchgate.net, nih.gov |

Quantitative Analytical Methodologies for Research-Grade Purity Determination

To assess the purity of an isolated compound like this compound, validated quantitative analytical methods are essential. These methods confirm the identity and determine the concentration of the target analyte, ensuring that it meets the high standards required for research applications.

A reversed-phase HPLC method with isocratic elution has been developed for the simultaneous quantitative determination of eight bioactive triterpendiol monoesters from Calendula officinalis, including this compound. researchgate.netresearchgate.net Such methods use an internal standard to ensure accuracy and precision. researchgate.netresearchgate.net The ability to quantify these compounds simultaneously is crucial for assessing the purity of an isolated fraction and for quality control of herbal products. researchgate.netresearchgate.net

For even higher sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. mdpi.comsemanticscholar.org Although specific UHPLC-MS/MS methods for this compound are not detailed, methods developed for other triterpenes demonstrate the power of this technique. mdpi.comsemanticscholar.org UHPLC-MS/MS provides high resolution, rapid analysis times, and very low limits of quantification (in the ng/mL range), making it ideal for detecting trace impurities and accurately confirming the purity of a reference standard. mdpi.comsemanticscholar.org The validation of such analytical methods typically involves assessing linearity, precision, accuracy, and recovery. nih.gov

Table 3: Analytical Chromatography Parameters for Purity Determination of Triterpenoid Esters

| Technique | Stationary Phase | Mobile Phase | Key Features | Application | Source(s) |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase | Isocratic | Internal standardization. | Simultaneous quantification of 8 triterpenoid monoesters, including this compound. | researchgate.net, researchgate.net |

| HPLC | Inertsil ODS-2 | Gradient (Acetonitrile/Water) | UV detection at 230 nm; validated for linearity and precision. | Quantitative analysis of lupane-type triterpenes. | nih.gov |

| UHPLC-MS/MS | ACQUITY UPLC® HSS T3 (1.8 µm) | Gradient (Methanol/Ammonium acetate) | High sensitivity (LLOQ: 2.63–6.50 ng/mL); rapid analysis. | Pharmacokinetic studies and quantification of other triterpenes. | semanticscholar.org |

Mechanistic Pharmacological Investigations of Calenduladiol 3 O Myristate

In Vitro Cellular and Molecular Mechanisms

Calenduladiol (B1668229) 3-O-myristate, a triterpenoid (B12794562) ester found in Calendula officinalis, has been the subject of various in vitro studies to elucidate its cellular and molecular mechanisms of action. Research indicates its involvement in a range of pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, antioxidant, and antiviral effects. These investigations provide a foundational understanding of its potential therapeutic applications by detailing its interactions with key biological pathways at the cellular level.

Calenduladiol 3-O-myristate, along with other triterpene esters from Calendula officinalis, has demonstrated the ability to modulate critical inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) system, a pivotal mediator of inflammatory responses. nih.gov In vitro studies on human gastric epithelial cells (AGS) have shown that triterpene esters, including calenduladiol-3-myristate, can inhibit NF-κB-driven transcription in a concentration-dependent manner. researchgate.netunimi.it This inhibitory effect helps to suppress the expression of genes involved in the inflammatory process. unimi.itscispace.com

Specifically, the inhibitory concentration (IC50) for calenduladiol-3-myristate on NF-κB driven transcription has been reported, as detailed in the table below.

Table 1: Inhibitory Effect of Calendula Triterpenoids on NF-κB Driven Transcription

| Compound | IC50 (μM) |

|---|---|

| This compound | >50 |

| Calenduladiol | 40 ± 3.5 |

| Faradiol (B1211459) 3-O-Myristate | 10 ± 2.6 |

| Faradiol | 30 ± 7.3 |

Data sourced from studies on human gastric epithelial cells stimulated with TNF-α. researchgate.net

Furthermore, constituents of Calendula officinalis are known to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). nih.govnih.gov Research has shown that C16-hydroxylated triterpenoids, a class of compounds that includes calenduladiol, are key contributors to this anti-inflammatory activity by modulating IL-6 release. nih.govbiorxiv.org Extracts from the plant have been found to significantly inhibit increased levels of IL-1β, IL-6, and TNF-α in mice following injection with lipopolysaccharide (LPS). researchgate.netnih.gov This suggests that the anti-inflammatory properties are mediated, at least in part, by the suppression of these key pro-inflammatory cytokines. nih.govnih.govmdpi.com

The anti-inflammatory effects of compounds within Calendula officinalis are also linked to their influence on the enzymes of the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The potent anti-inflammatory response of Calendula officinalis extract is believed to be mediated by the inhibition of COX-2 and the subsequent synthesis of prostaglandins. nih.govresearchgate.netnih.gov Treatment with the extract was found to inhibit LPS-induced COX-2 levels in the spleen of mice. researchgate.netnih.gov This action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Terpenoids, a broad class of compounds that includes this compound, are recognized for their extensive anti-inflammatory action brought about by the inhibition of the COX-2 enzyme. nih.gov

Extracts of Calendula officinalis, containing compounds such as this compound, have demonstrated significant cytotoxic activity against various cancer cell lines in vitro. nih.govresearchgate.net The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the regulation of the cell cycle. researchgate.netosti.gov

Treatment of cancer cells with a novel aqueous extract of Calendula officinalis (LACE) led to a potent inhibition of tumor cell proliferation, with inhibition rates ranging from 70% to 100% across a wide variety of human and murine tumor cell lines. researchgate.netnih.govnih.gov This effect was linked to cell cycle arrest in the G0/G1 phase and the induction of apoptosis mediated by Caspase-3. researchgate.netnih.gov In some cell lines, 35% of cells were found in an early apoptotic stage after 24 hours of treatment. nih.gov Cytopathological observations of breast cancer cells treated with a methanolic extract showed condensed nuclei, which is indicative of early apoptosis. uomustansiriyah.edu.iq In contrast, these cytotoxic effects were not observed in normal cells. uomustansiriyah.edu.iq Other triterpene glycosides isolated from the plant have also shown potent cytotoxic effects against colon cancer, leukemia, and melanoma cells. nih.govsaspublishers.com

Interestingly, while extracts from Calendula officinalis exhibit cytotoxic activity towards cancer cells, they have a dual, opposite effect on immune cells. researchgate.netnih.gov Studies have shown that these extracts can significantly increase the proliferation of peripheral blood lymphocytes (PBLs). nih.govnih.gov This immunostimulatory effect was observed to cause a 3- to 5-fold increase in PBL proliferation compared to controls. nih.gov

The specific lymphocyte subpopulations that were stimulated to proliferate included B lymphocytes, CD4+ T lymphocytes, and natural killer T (NKT) lymphocytes. nih.govresearchgate.net Furthermore, the treatment led to the activation of these lymphocytes, as indicated by the expression of activation markers such as HLA-DR and CD69. nih.gov This dual activity—cytotoxicity towards tumor cells and activation of immune cells—highlights a complex immunomodulatory role. researchgate.netosti.govnih.govnih.gov

This compound and related triterpene esters contribute to the significant antioxidant properties of Calendula officinalis. diva-portal.org These compounds can protect cells from damage induced by oxidative stress. nih.gov In one study, the structurally similar compound arnidiol-3-O-myristate was shown to modulate the cellular damage induced by hydrogen peroxide (H2O2). nih.gov

Extracts from the plant have been demonstrated to protect human skin cells (HaCaT) in vitro from oxidative stress-induced cell death. nih.gov Pre-incubation of these cells with Calendula extracts for 24 to 48 hours resulted in a 20% to 40% increase in survival following exposure to H2O2. nih.gov This protective effect is attributed to the free radical scavenging abilities of the bioactive compounds within the extract. nih.gov The antioxidant action is crucial for managing conditions involving oxidative reactions, as it can guard against the processes that contribute to many chronic illnesses. diva-portal.org

Organic extracts of Calendula officinalis flowers, which contain lipophilic compounds like this compound, have demonstrated potent anti-HIV activity in vitro. nih.gov These extracts were found to be relatively nontoxic to human lymphocytic Molt-4 cells while effectively inhibiting the replication of HIV-1. nih.gov

A key mechanism of this antiviral action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov The organic extract caused a significant dose- and time-dependent reduction of HIV-1 RT activity in a cell-free system, with an 85% inhibition achieved after a 30-minute treatment. nih.gov This suggests that compounds within the extract directly interfere with a crucial enzyme for viral replication. nih.gov While not specific to Calendula, other research has identified myristoylated peptides as potential inhibitors of viral assembly for viruses like HIV-1 and herpes simplex virus, highlighting the potential role of the myristate group in antiviral activity. nih.gov

In Vivo Pre-clinical Animal Model Studies

In vivo studies utilizing pre-clinical animal models have been crucial in elucidating the pharmacological activities of this compound and related compounds found in Calendula officinalis. These investigations have primarily focused on the compound's anti-inflammatory, antitumor, and organ-protective effects.

The most well-documented in vivo activity of triterpenoid esters from Calendula officinalis, including this compound, is their potent anti-inflammatory effect. The croton oil-induced mouse ear edema model is a standard and widely used assay to evaluate topical anti-inflammatory activity. Croton oil contains phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), which are potent inflammatory agents.

Research has consistently shown that lipophilic extracts of Calendula flowers, rich in faradiol and its monoesters, significantly inhibit croton oil-induced edema. researchgate.net The anti-inflammatory activity of these extracts is directly proportional to their concentration of faradiol esters. researchgate.netmdpi.com Studies isolating these compounds have demonstrated that faradiol-3-O-myristate and faradiol-3-O-palmitate exhibit dose-dependent anti-edematous activity. nih.gov Interestingly, the unesterified parent compound, faradiol, displays even greater anti-inflammatory potency than its myristate and palmitate esters, with an efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in this model. nih.gov

The mechanism underlying this effect is linked to the inhibition of inflammatory mediators. Triterpenoids from Calendula have been shown to inhibit the activity of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production. researchgate.net

Table 1: Comparative Anti-inflammatory Activity of Calenduladiol Analogs in Croton Oil-Induced Mouse Ear Edema Model

| Compound | Structure | Relative Anti-inflammatory Activity (Inhibition of Edema) |

|---|---|---|

| Faradiol | Triterpene diol | High (Comparable to Indomethacin) |

| Faradiol 3-O-Myristate | Faradiol monoester | Moderate to High |

| Faradiol 3-O-Palmitate | Faradiol monoester | Moderate to High |

The antitumor potential of Calendula officinalis extracts and their constituents has been investigated in several preclinical models. While direct in vivo studies on isolated this compound are limited, research on fractions rich in triterpenoid esters provides significant insights into their activity. The anti-tumor-promoting effects have been evaluated in mouse skin carcinogenesis models, a type of experimental carcinoma model. In these studies, a potent carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is used for initiation, and an inflammatory promoter like TPA is used for promotion.

An ethyl acetate-soluble fraction of Calendula extract, which is known to be rich in triterpene fatty acid esters, exhibited potent inhibitory effects on TPA-induced inflammation. acs.org This activity is considered a strong indicator of anti-tumor-promoting potential, as the inflammatory processes induced by TPA are critical for tumor promotion. acs.org

Furthermore, broader extracts of Calendula officinalis have demonstrated antitumor effects in the Ehrlich Ascites Carcinoma (EAC) model in mice. nih.gov EAC is a transplantable murine mammary adenocarcinoma that grows as a fluid tumor in the peritoneal cavity. Treatment with Calendula extracts has been shown to reduce tumor volume and increase the lifespan of EAC-bearing mice, indicating a cytotoxic and/or immunomodulatory effect on the cancer cells. nih.govirispublishers.com This activity is attributed to the complex mixture of bioactive compounds within the extract, which includes the triterpenoid esters.

The protective effects of Calendula officinalis on vital organs have been assessed in animal models of chemically-induced liver and kidney damage. These studies typically use potent toxins to induce acute organ injury and then evaluate the ability of the test substance to mitigate this damage.

In models of hepatotoxicity, Calendula officinalis flower extract has shown a significant protective role against liver injury induced by carbon tetrachloride (CCl₄) in mice. nih.govresearchgate.net Pretreatment with the extract was found to significantly reduce the toxin-induced elevation of serum liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov It also lowered lipid peroxidation in the liver, a key marker of oxidative membrane damage. nih.gov

Similarly, in models of nephrotoxicity, the flower extract demonstrated protective effects against kidney damage induced by cisplatin, a chemotherapeutic agent known for its renal side effects. nih.govbvsalud.org Animals pretreated with the Calendula extract showed significantly lower levels of serum urea (B33335) and creatinine, which are key indicators of kidney dysfunction. nih.gov The extract also helped to ameliorate cisplatin-induced myelosuppression. nih.gov The organ-protective mechanisms are largely attributed to the antioxidant activity of the extract's constituents, which include carotenoids and triterpenoids, helping to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net

Table 2: Summary of Organ-Protective Effects of Calendula officinalis Extract in Animal Models

| Organ Injury Model | Toxin | Key Biomarkers Monitored | Observed Protective Effect |

|---|---|---|---|

| Hepatotoxicity | Carbon Tetrachloride (CCl₄) | Serum ALT, Serum AST, Lipid Peroxidation | Reduction in elevated enzyme levels and oxidative stress. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR investigations have primarily focused on their anti-inflammatory properties, revealing key structural features that govern their potency.

A primary determinant of activity is the degree of hydroxylation of the triterpene skeleton. Comparative studies have shown that triterpene diols, such as faradiol and arnidiol, possess significantly higher anti-edematous activity than triterpene monools like ψ-taraxasterol. researchgate.netnih.gov This suggests that the presence of two hydroxyl groups is advantageous for anti-inflammatory efficacy.

Another critical aspect of the SAR is the role of esterification at the C-3 position. Investigations comparing the unesterified diol (faradiol) with its fatty acid esters (faradiol-3-O-myristate and faradiol-3-O-palmitate) have demonstrated that the free diol is the more potent anti-inflammatory agent in the croton oil edema model. nih.gov While the esters are highly active, the presence of the fatty acid moiety appears to slightly attenuate the intrinsic activity of the parent molecule, although it likely enhances the lipophilicity which can be important for formulation and skin penetration.

Furthermore, studies on related triterpene glycosides from Calendula have shown that esterification at other positions, such as on a glucuronic acid moiety, can enhance anti-inflammatory effects, indicating that the position and nature of the ester group are important modulators of activity within this class of compounds. acs.org

Key SAR findings for anti-inflammatory activity:

Hydroxylation: Triterpene diols (e.g., Faradiol) are more active than monools (e.g., ψ-Taraxasterol).

Esterification: The free hydroxyl group at the C-3 position (as in Faradiol) confers higher intrinsic activity than its esterified form (as in Faradiol 3-O-Myristate).

Fatty Acid Chain: The specific fatty acid (myristic vs. palmitic) does not appear to cause significant differences in the anti-edematous activity of faradiol esters. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Alanine transaminase |

| Arnidiol |

| Aspartate transaminase |

| This compound |

| Carbon tetrachloride |

| Cisplatin |

| 7,12-dimethylbenz[a]anthracene |

| Faradiol |

| Faradiol 3-O-Myristate |

| Faradiol 3-O-Palmitate |

| Indomethacin |

| ψ-Taraxasterol |

Synthetic and Semi Synthetic Strategies for Calenduladiol 3 O Myristate and Its Derivatives

Total Synthesis Approaches to the Core Calenduladiol (B1668229) Structure

The de novo total synthesis of complex natural products like calenduladiol is a formidable undertaking in organic chemistry. The calenduladiol molecule possesses a pentacyclic lupane (B1675458) skeleton characterized by multiple stereocenters, a feature that demands a high degree of stereocontrol in any synthetic strategy.

Currently, the scientific literature does not feature well-established or widely adopted total synthesis routes for calenduladiol. This is largely attributable to the compound's natural abundance, which makes isolation from Calendula officinalis a more practical and economically viable source for obtaining the core structure.

However, considering the broader field of triterpenoid (B12794562) synthesis, any hypothetical total synthesis of calenduladiol would likely involve strategies centered around the construction of the fused ring system. Key challenges in such a synthesis would include:

Stereoselective formation of multiple chiral centers: The lupane skeleton has a specific three-dimensional arrangement of its atoms, and achieving this precise stereochemistry is a primary obstacle.

Ring construction: The synthesis would require the sequential or convergent assembly of the five rings of the triterpenoid core.

Functional group installation: The introduction of the hydroxyl groups at the C-3 and C-16 positions, as well as the isopropenyl group, would need to be accomplished with high regioselectivity and stereoselectivity.

While a complete total synthesis remains an academic challenge, the focus of current research is predominantly on the semi-synthetic modification of naturally derived calenduladiol and other related, more abundant triterpenoids.

Chemoenzymatic and Semi-synthetic Modifications for Enhanced Bioactivity

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating derivatives of complex molecules like calenduladiol. Chemoenzymatic approaches, which combine chemical synthesis with the use of enzymes, offer the advantage of high selectivity and mild reaction conditions.

The primary goal of modifying the calenduladiol structure is to enhance its inherent biological activities, such as its anti-inflammatory properties, and to improve its pharmacokinetic profile. Calenduladiol 3-O-myristate itself is a product of natural esterification. Further semi-synthetic work often focuses on the hydroxyl groups at the C-3 and C-16 positions.

Table 1: Potential Semi-synthetic Modifications of Calenduladiol

| Modification Type | Target Functional Group | Potential Reagents/Enzymes | Desired Outcome |

| Esterification/Acylation | C-3 and C-16 hydroxyls | Acyl chlorides, anhydrides, lipases | Enhanced lipophilicity, improved cell membrane permeability, potentially increased anti-inflammatory activity. |

| Etherification | C-3 and C-16 hydroxyls | Alkyl halides | Altered solubility and metabolic stability. |

| Oxidation | C-3 and C-16 hydroxyls | Oxidizing agents (e.g., PCC, Swern oxidation) | Introduction of keto groups, which can alter receptor binding and bioactivity. |

| Glycosylation | C-3 and C-16 hydroxyls | Glycosyl donors, glycosyltransferases | Increased water solubility, altered bioavailability and targeting. |

| Modification of the Isopropenyl Group | C-19(29) double bond | Epoxidizing agents (e.g., m-CPBA), hydroboration-oxidation | Introduction of new functional groups to explore their role in bioactivity. |

Chemoenzymatic methods are particularly promising for the selective acylation of triterpenoids. Lipases, for example, can be employed to catalyze the esterification of the hydroxyl groups with high regioselectivity, potentially allowing for the modification of one hydroxyl group over the other without the need for complex protection and deprotection steps. This enzymatic approach is also more environmentally friendly compared to traditional chemical methods. For instance, the use of immobilized lipases in non-aqueous solvents can facilitate the synthesis of a variety of calenduladiol esters for biological evaluation.

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Elucidation

The systematic design and synthesis of novel analogs of calenduladiol are crucial for elucidating its structure-activity relationship (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. This knowledge can then be used to design more potent and selective therapeutic agents.

For lupane-type triterpenoids like calenduladiol, SAR studies have often focused on the impact of modifications at various positions on their anti-inflammatory and cytotoxic activities. The general findings from related compounds can guide the design of calenduladiol analogs.

Key Areas for SAR Studies of Calenduladiol Analogs:

The C-3 Position: The nature of the substituent at the C-3 hydroxyl group is known to be critical for the activity of many triterpenoids. A library of calenduladiol 3-O-esters with varying fatty acid chain lengths and degrees of saturation could be synthesized to investigate how lipophilicity and steric bulk at this position affect anti-inflammatory activity.

The C-16 Position: The C-16 hydroxyl group offers another site for modification. Comparing the activity of analogs modified at C-3, C-16, and both positions can reveal the relative importance of each hydroxyl group for the desired biological effect.

The Isopropenyl Group: The role of the isopropenyl group at C-19 is another area of interest. Analogs where this group is saturated, epoxidized, or replaced with other functionalities could be synthesized to probe its contribution to bioactivity.

The synthesis of these analogs would rely on the semi-synthetic strategies outlined in the previous section. By systematically varying the structure of calenduladiol and evaluating the biological activity of the resulting analogs, a comprehensive SAR profile can be established. This will not only deepen our understanding of the molecular pharmacology of calenduladiol but also pave the way for the development of new and improved therapeutic agents based on its unique chemical scaffold.

Pre Clinical Pharmacokinetic and Metabolic Research on Calenduladiol 3 O Myristate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

There is currently no specific data available from preclinical studies in animal models to detail the absorption, distribution, metabolism, and excretion of Calenduladiol (B1668229) 3-O-myristate.

Biotransformation Pathways and Metabolite Characterization in Biological Systems

Information regarding the specific biotransformation pathways of Calenduladiol 3-O-myristate and the characterization of its metabolites in biological systems is not available in the existing scientific literature.

Strategies for Enhancing Bioavailability in Pre-clinical Formulations

While various strategies exist to enhance the bioavailability of poorly soluble compounds, no studies have been published that specifically apply these techniques to this compound in preclinical formulations.

Advanced Spectroscopic and Chromatographic Characterization in Calenduladiol 3 O Myristate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the primary structure. The ¹H NMR spectrum would reveal characteristic signals for the triterpenoid (B12794562) backbone, including methyl groups, olefinic protons of the isopropenyl group, and the proton at the esterified C-3 position. The ¹³C NMR spectrum would complement this by providing the chemical shifts for all 30 carbon atoms of the calenduladiol (B1668229) skeleton and the 14 carbons of the myristate chain.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for elucidating the molecule's stereochemistry and conformation. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbons, respectively.

For conformational and configurational analysis, Nuclear Overhauser Effect (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect through-space interactions between protons, providing insights into their spatial proximity. For instance, NOESY correlations can help determine the relative stereochemistry of the methyl groups and the orientation of the myristate chain relative to the triterpenoid core.

Table 1: Predicted Key ¹H and ¹³C NMR Resonances for Calenduladiol 3-O-Myristate (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~4.5 (dd) | ~80.0 |

| H-16 | ~3.5-4.0 (m) | ~76.0 |

| H-29a/b | ~4.6, ~4.7 (br s) | ~109.0 |

| C-20 | - | ~150.0 |

| Myristate CH₂ | ~1.2-1.6 (m) | ~22-34 |

| Myristate CH₃ | ~0.88 (t) | ~14.0 |

| Myristate C=O | - | ~173.0 |

Note: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS) Applications in Metabolomics and Degradation Studies

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, particularly in the context of metabolomics and for studying its degradation products. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

In metabolomics studies of Calendula officinalis, MS is often coupled with liquid chromatography (LC-MS) to analyze the complex mixture of phytochemicals. nih.gov The mass spectrum of this compound would show a prominent molecular ion peak, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which are crucial for structural confirmation and for identifying degradation products. In degradation studies, changes in the mass spectrum over time or under specific conditions (e.g., exposure to light, heat, or enzymes) can reveal the formation of new compounds. The fragmentation of triterpenoid esters often involves the neutral loss of the fatty acid moiety, providing a characteristic fragment ion corresponding to the calenduladiol backbone. Further fragmentation of the triterpenoid core can provide additional structural information.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z | Fragmentation Information |

|---|---|---|

| [M+H]⁺ | 669.58 | Protonated molecule |

| [M+Na]⁺ | 691.56 | Sodium adduct |

| [M-H]⁻ | 667.56 | Deprotonated molecule |

| [M-C₁₄H₂₈O₂]⁺ | 425.38 | Loss of myristic acid |

Note: m/z values are calculated based on the monoisotopic mass.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of this compound in complex botanical matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of triterpenoid esters like this compound, a derivatization step, typically silylation, is often required to increase their volatility and thermal stability. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries. The fragmentation of triterpenoid esters in GC-MS often shows a base peak corresponding to the triterpenoid nucleus after the loss of the fatty acid chain. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound in their native form. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the various triterpenoid esters present in Calendula extracts based on their polarity. The eluent is then introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS allows for the simultaneous identification and quantification of this compound and its isomers or related compounds in a single run. High-resolution LC-MS provides highly accurate mass data, which aids in the confident identification of the compound in complex mixtures. nih.gov

X-ray Crystallography for Definitive Structural Assignments (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters.

To date, there are no published reports of the single-crystal X-ray structure of this compound. Obtaining suitable single crystals of this compound can be challenging due to its flexibility, particularly in the myristate chain. However, X-ray crystallographic studies have been successfully performed on other lupane-type triterpenoids. These studies provide a definitive framework for the stereochemistry of the pentacyclic core, which is expected to be conserved in this compound. If a crystal structure were to be determined, it would provide invaluable data for confirming the conformational details suggested by NMR studies and computational modeling.

Future Directions and Translational Research Perspectives for Calenduladiol 3 O Myristate

Integration with Systems Biology and Omics Technologies (Proteomics, Transcriptomics)

The full scope of Calenduladiol (B1668229) 3-O-Myristate's biological activity remains to be elucidated. Systems biology, augmented by omics technologies, offers a powerful strategy to map the compound's mechanism of action on a global scale. as-proceeding.com These high-throughput methods can move research beyond single-target interactions to reveal the complex cellular networks influenced by the compound. pharm.or.jp

Proteomics: The application of proteomic technologies can help characterize the protein landscape of cells or tissues in response to treatment with Calenduladiol 3-O-Myristate. mdpi.comnautilus.bio By comparing the proteomes of treated versus untreated cells, researchers can identify specific proteins whose expression levels are altered. This could reveal novel protein targets and provide insights into the pathways modulated by the compound, such as the inhibition of pro-inflammatory enzymes or the upregulation of protective proteins. plantmedicinelab.com

Transcriptomics: Similarly, transcriptomic analysis using techniques like RNA-sequencing can provide a comprehensive snapshot of the changes in gene expression induced by this compound. taylorfrancis.com This approach can identify the upstream regulatory pathways affected by the compound, offering clues as to which transcription factors and signaling cascades are involved in its anti-inflammatory effects. nih.gov Integrated analysis of metabolome and transcriptome data is a powerful strategy for functional genomics and the elucidation of phytochemical diversity. pharm.or.jp

An integrated omics approach could provide a holistic view of the compound's impact, as illustrated in the conceptual table below.

| Omics Platform | Key Finding | Potential Implication |

|---|---|---|

| Transcriptomics (RNA-Seq) | Downregulation of mRNA for TNF-α, IL-6, COX-2 | Inhibition of pro-inflammatory gene transcription |

| Proteomics (Mass Spectrometry) | Decreased protein levels of NF-κB pathway components | Mechanism involves suppression of a key inflammatory signaling pathway |

| Metabolomics | Alteration in arachidonic acid metabolism | Modulation of lipid mediator biosynthesis (e.g., prostaglandins) |

Computational Chemistry and In Silico Drug Discovery Platforms (Molecular Docking, QSAR)

Computational chemistry provides indispensable tools for accelerating the drug discovery process, offering a rational approach to identifying molecular targets and optimizing lead compounds. nih.gov

Molecular Docking: This in silico technique can predict the binding orientation and affinity of this compound to the active sites of various protein targets. as-proceeding.com Molecular docking simulations could be employed to screen the compound against a library of proteins known to be involved in inflammation, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and various kinases. mdpi.compsecommunity.org Such studies can help prioritize experimental validation and uncover previously unknown mechanisms of action. as-proceeding.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study could be conducted on a series of its synthetic derivatives. nih.gov By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built to guide the design of new analogues with enhanced anti-inflammatory potency or improved pharmacokinetic profiles. frontiersin.orgresearchgate.net

| Molecular Descriptor | Correlation with Activity | Interpretation for Drug Design |

|---|---|---|

| LogP (Lipophilicity) | Positive | Moderate lipophilicity is favorable for activity; guides side-chain modifications. |

| Molecular Volume | Negative | Suggests a sterically constrained binding pocket; bulky substituents may decrease activity. |

| Dipole Moment | Positive | Indicates that polar interactions are important for binding to the target. |

Exploration of Synergistic Bioactivities with Other Phytochemicals

Calendula officinalis is a rich source of diverse phytochemicals, including other triterpenoids, flavonoids, carotenoids, and phenolic acids. researchgate.netijpsjournal.com The therapeutic effects of whole plant extracts are often attributed to the synergistic or additive interactions between these various components. mazums.ac.ir Future research should investigate the potential for this compound to act synergistically with other compounds present in Calendula extracts.

For instance, flavonoids like quercetin, which are also found in Calendula, are known for their antioxidant and anti-inflammatory properties. nih.gov Combining this compound with such flavonoids could result in a more potent anti-inflammatory effect than either compound alone. nih.govnih.gov This synergy could arise from multi-target effects, where the different compounds inhibit distinct inflammatory pathways simultaneously. Similar triterpenoids found in the plant could also contribute to a cumulative effect. mdpi.com

| Compound Class | Example Compound | Known Bioactivity | Potential Synergistic Mechanism |

|---|---|---|---|

| Triterpenoid (B12794562) Esters | Faradiol-3-O-Palmitate | Anti-inflammatory | Additive inhibition of inflammatory enzymes |

| Flavonoids | Quercetin | Antioxidant, Anti-inflammatory | Complementary pathway inhibition (e.g., radical scavenging + enzyme inhibition) |

| Triterpene Alcohols | Lupeol (B1675499) | Anti-inflammatory, Anti-cancer | Targeting different aspects of the inflammatory cascade |

Challenges and Opportunities in the Development of this compound as a Research Probe and Lead Compound

The transition of a natural product from a laboratory curiosity to a valuable research tool or therapeutic agent is fraught with challenges, but also presents unique opportunities. ijpsjournal.com

Opportunities:

Lead Compound for Drug Development: Triterpenes and their derivatives are increasingly recognized as valuable scaffolds for developing new therapeutic agents due to their diverse biological activities and unique chemical structures. nih.govresearchgate.net The established anti-inflammatory activity of this compound makes it a promising starting point for the development of novel anti-inflammatory drugs.

Research Probe: Due to its specific biological effects, the compound can be used as a chemical probe to investigate the intricacies of inflammatory pathways. Its interactions can help to identify and validate new targets for therapeutic intervention.

Challenges:

Supply and Synthesis: A significant hurdle for many natural products is ensuring a consistent and scalable supply. nih.gov Reliance on extraction from plant sources can be variable and ecologically taxing. rsc.org The complex structure of triterpenoids makes total chemical synthesis difficult and costly. uea.ac.ukuea.ac.uk Future work may require the development of semi-synthetic routes or biotechnological production platforms.

Mechanism of Action: While anti-inflammatory effects are known, the precise molecular targets and pathways have not been fully elucidated. A comprehensive understanding of its mechanism is crucial for rational drug development and for its use as a specific research probe. news-medical.net

Pharmacokinetics: Like many natural products, information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is lacking. Optimizing its bioavailability and metabolic stability will be a critical step in its development as a therapeutic agent. ijpsjournal.com

Overcoming these challenges through modern biosynthetic and computational approaches will be key to unlocking the full therapeutic and scientific potential of this compound. nih.govjic.ac.uk

Q & A

Q. What analytical methods are recommended for the isolation and structural elucidation of Calenduladiol 3-O-Myristate?

- Methodological Answer : Isolation typically involves ethanolic extraction followed by chromatographic techniques (e.g., HPLC-MS) to separate the compound from plant matrices. Structural confirmation relies on NMR spectroscopy, particularly -NMR, -NMR, DEPT, and 2D experiments (HMBC, COSY) to resolve hydroxyl and ester group positions. For example, HMBC experiments confirmed the α-orientation of the C-16 hydroxyl group in related lupane derivatives . Purity is validated via HPLC with UV/Vis or mass spectrometry detection .

Q. What in vitro models are commonly used to assess the cytotoxic activity of this compound?

- Methodological Answer : Cytotoxicity screening employs human cancer cell lines such as DU145 (prostate), PC-3 (prostate), and A375 (melanoma). Cells are cultured in media like RPMI-1640 or DMEM under 5% CO at 37°C. Viability is measured via assays (e.g., MTT) after 24-hour exposure to compound concentrations (0–100 µg/mL). Calenduladiol esters showed differential effects across cell lines, necessitating dose-response validation .

Q. How does this compound enhance epithelial barrier function in intestinal models?

- Methodological Answer : Studies use Caco-2 cell monolayers or ex vivo intestinal tissue to model barrier integrity. Transepithelial electrical resistance (TEER) and permeability assays (e.g., FITC-dextran flux) quantify barrier enhancement. This compound reduced permeability by upregulating tight junction proteins (e.g., claudin-1), as shown in Fitoterapia .

Q. What plant sources are documented for this compound?

- Methodological Answer : The compound is primarily isolated from Calendula officinalis (marigold) flowers, as confirmed by LC-MS and NMR comparisons with authenticated standards. Triterpene esters like this are enriched in floral extracts rather than roots or leaves .

Q. How is the purity of this compound validated in pharmacological studies?

- Methodological Answer : Purity (>95%) is confirmed via HPLC-MS with a C18 column and gradient elution (e.g., water-acetonitrile). NMR spectral data must match reference libraries, and elemental analysis (C, H, O) ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies resolve structural contradictions in literature reports of Calenduladiol derivatives?

- Methodological Answer : Discrepancies (e.g., C-16 vs. C-28 hydroxyl orientation) are addressed through X-ray crystallography or advanced NMR (e.g., NOESY for stereochemistry). For instance, HMBC and - coupling constants revised the structure of a related compound from "thuberin" to 16α-hydroxylupane .

Q. How does derivatization of this compound improve its bioactivity?

- Methodological Answer : Esterification at C-3 (e.g., myristate vs. palmitate) modulates lipophilicity and membrane permeability. Synthetic derivatives with α,β-unsaturated aldehydes at C-28 showed enhanced anti-HIV activity, while C-16 hydroxyl removal abolished activity, highlighting its role in target binding .

Q. What mechanisms underlie the compound’s selective inhibition of butyrylcholinesterase (BChE)?

- Methodological Answer : Molecular docking and kinetic assays (e.g., Ellman’s method) reveal that the lupane skeleton and C-16 hydroxyl group interact with BChE’s peripheral anionic site. Competitive inhibition (K values <10 µM) was confirmed via Lineweaver-Burk plots .

Q. How do researchers address conflicting cytotoxicity data across studies?

- Methodological Answer : Discrepancies arise from cell line heterogeneity (e.g., DU145 vs. HSF fibroblasts) or assay conditions (e.g., serum concentration). Standardization using the NCI-60 panel and IC normalization to positive controls (e.g., doxorubicin) improves cross-study comparability .

Q. What in silico tools predict the pharmacokinetics of this compound?

- Methodological Answer : SwissADME or ADMETLab 2.0 predict LogP (~8.5), poor water solubility, and moderate CYP3A4 metabolism. Molecular dynamics simulations assess binding stability to targets like BChE, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.